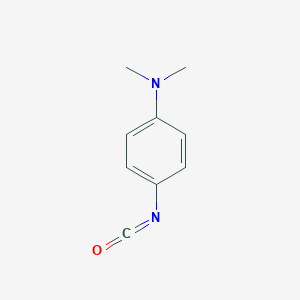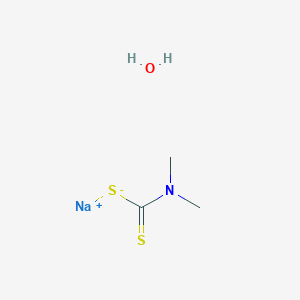
Diméthyldithiocarbamate de sodium hydraté
Vue d'ensemble
Description
Sodium dimethyldithiocarbamate hydrate is an organosulfur compound with the chemical formula (CH₃)₂NCSSNa · aq. It is a white or pale yellow, water-soluble solid that is commonly used as a chelating agent, fungicide, and in the rubber industry. The compound is known for its ability to form complexes with various metal ions, making it useful in a variety of industrial and scientific applications .
Applications De Recherche Scientifique
Sodium dimethyldithiocarbamate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form complexes with metal ions, which are useful in various analytical and synthetic procedures.
Biology: Employed in studies involving enzyme inhibition and metal ion chelation.
Medicine: Investigated for its potential use in treating metal poisoning due to its strong chelating properties.
Industry: Utilized in the rubber industry as a vulcanization accelerator and in water treatment processes as a biocide
Mécanisme D'action
Target of Action
Sodium dimethyldithiocarbamate hydrate primarily targets metals in the environment . It is highly effective at capturing and removing metals, making it a particularly useful metal precipitating agent .
Mode of Action
The compound interacts with its targets (metals) through a process known as chelation . Chelation involves the formation of multiple bonds between a polydentate (multiple-bond-forming) ligand and a single central atom. In this case, the sodium dimethyldithiocarbamate hydrate forms multiple bonds with the metal ions, effectively capturing them .
Result of Action
The primary result of sodium dimethyldithiocarbamate hydrate’s action is the precipitation of metals . By binding to metals, it forms insoluble complexes that can be easily removed, thereby reducing the concentration of these metals in the environment .
Action Environment
Sodium dimethyldithiocarbamate hydrate is effective over a wide pH range . Even in the presence of other chelating or sequestering agents, it provides nearly complete precipitation of metals when used as recommended . This suggests that it maintains its efficacy and stability under various environmental conditions.
Analyse Biochimique
Biochemical Properties
It has been found to be a potent copper-dependent antimicrobial against several pathogens, including Streptococcus pneumoniae .
Cellular Effects
It has been suggested that it may impair hepatic metabolism, which could enhance the pharmacological activity of drugs exposed individually .
Molecular Mechanism
Méthodes De Préparation
Sodium dimethyldithiocarbamate hydrate is typically synthesized by treating carbon disulfide with dimethylamine in the presence of sodium hydroxide. The reaction can be represented as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(CH}_3\text{)}_2 + \text{H}_2\text{O} ] The compound typically crystallizes from water as the dihydrate form, but the anhydrous salt and the trihydrate are often used interchangeably .
Analyse Des Réactions Chimiques
Sodium dimethyldithiocarbamate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiram, a well-known fungicide.
Chelation: It forms stable complexes with transition metal ions such as iron, copper, and zinc.
Substitution: It can react with metal salts to form corresponding metal dimethyldithiocarbamate complexes
Comparaison Avec Des Composés Similaires
Sodium dimethyldithiocarbamate hydrate can be compared with other dithiocarbamates such as:
Sodium diethyldithiocarbamate: Similar in structure but with ethyl groups instead of methyl groups. It is also used as a chelating agent and in various industrial applications.
Potassium dimethyldithiocarbamate: Similar in function but with potassium as the counterion instead of sodium.
Zinc dimethyldithiocarbamate: Used in the rubber industry as a vulcanization accelerator and as a fungicide
Each of these compounds has unique properties and applications, but sodium dimethyldithiocarbamate hydrate is particularly noted for its strong chelating ability and versatility in various fields.
Propriétés
IUPAC Name |
sodium;N,N-dimethylcarbamodithioate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NS2.Na.H2O/c1-4(2)3(5)6;;/h1-2H3,(H,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVAPZBRKHUSV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NNaOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584937 | |
| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207233-95-2 | |
| Record name | Sodium dimethylcarbamodithioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dimethyldithiocarbamate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


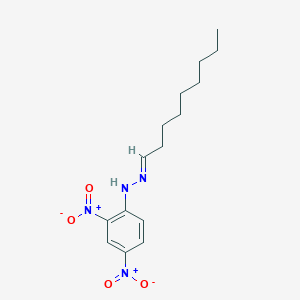


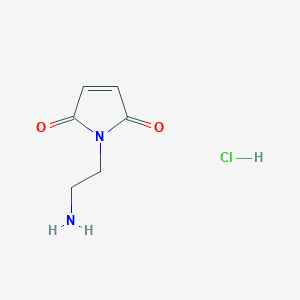
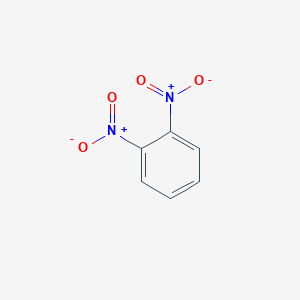

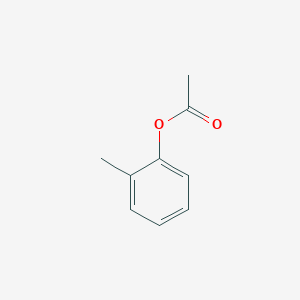
![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid](/img/structure/B166451.png)

